N-(1H-1,2,3-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-2-21-12-6-11(14-7-15-12)13(20)16-8-3-4-9-10(5-8)18-19-17-9/h3-7H,2H2,1H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVGEHIIRSIXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is performed under mild conditions, often in the presence of a copper(I) catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-(1H-1,2,3-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes or membranes, leading to its antibacterial efficacy .
Anthelmintic Properties
Benzotriazole derivatives have also been explored for their anthelmintic activities. Compounds with similar functionalities have shown promise in treating parasitic infections by targeting the metabolic pathways of parasites. For example, certain benzotriazole derivatives have been synthesized and tested against earthworms, showing dose-dependent anthelmintic activity comparable to established drugs like albendazole .
Potassium Channel Activation
Recent studies suggest that benzotriazole-based compounds can act as potassium channel activators. This property is particularly relevant for developing treatments for cardiovascular and neurological disorders. The activation of potassium channels can lead to vasorelaxation and improved blood flow, indicating potential therapeutic applications in managing hypertension and other cardiovascular diseases .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to inhibit specific biochemical pathways in pests can lead to effective pest control solutions. Studies have shown that benzotriazole derivatives can disrupt the growth and reproduction of various agricultural pests, thus enhancing crop protection strategies .
Herbicide Potential
In addition to its insecticidal properties, this compound may also serve as a herbicide. Research into the mechanism of action suggests that it could inhibit the growth of certain weeds by interfering with their metabolic processes. This dual functionality as both an insecticide and herbicide could provide a more integrated approach to pest management in agriculture .
Materials Science
UV Stabilizers
Benzotriazole derivatives are widely recognized for their role as UV absorbers and stabilizers in various materials. This compound can be incorporated into polymers and coatings to enhance their resistance to UV radiation, thereby prolonging the lifespan of materials used in outdoor applications .
Corrosion Inhibitors
The compound's ability to form stable complexes with metal ions makes it suitable for use as a corrosion inhibitor in industrial applications. By preventing the oxidation of metals in harsh environments, it can significantly improve the durability of metal components used in construction and manufacturing .
Case Studies
Mechanism of Action
The mechanism by which N-(1H-1,2,3-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Structural Analogues and Anticancer Activity
The compound shares structural parallels with triazole-carboxamide derivatives reported in anticancer studies. For example:
Key Observations :
Functional Analogues in Antiparasitic Research
Triazole-sulfonamide hybrids, such as those in , exhibit antiparasitic activity via inhibition of Plasmodium falciparum dihydropteroate synthase (PfDHPS).
Key Observations :
- The absence of a sulfonamide group likely shifts the mechanism of action away from PfDHPS inhibition.
- The benzotriazole group may engage in π-π stacking or metal coordination, differing from the sulfonamide’s role in hydrogen bonding .
Electronic and Steric Modulations
- Benzotriazole vs.
- Ethoxy Group : The 6-ethoxy substituent on the pyrimidine may reduce metabolic degradation compared to methyl or hydrogen substituents, as seen in ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (GP = 70.94%) .
Biological Activity
N-(1H-1,2,3-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide is a synthetic compound that integrates the benzotriazole and pyrimidine moieties. This compound has garnered interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and comprehensive research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N4O2. Its structure features a benzotriazole ring fused with a pyrimidine derivative, which is known for enhancing biological activity through various mechanisms.
Antiviral Activity
Research indicates that compounds related to benzotriazole exhibit significant antiviral properties. For instance, derivatives of benzotriazole have shown inhibitory effects on the helicase activity of viruses such as Hepatitis C Virus (HCV), West Nile Virus (WNV), and Dengue Virus (DENV). The N-alkyl derivatives of benzotriazole were particularly effective, with IC50 values around 6.5 µM when tested against HCV helicase activity using DNA as a substrate .
Table 1: Antiviral Activity of Benzotriazole Derivatives
| Compound | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(1H-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide | HCV | 6.5 | Inhibition of helicase activity |
| 2-Methylbenzotriazole | WNV | 7.0 | Inhibition of helicase activity |
| 4,5-Dichloro-benzotriazole | DENV | 8.5 | Inhibition of RNA replication |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that benzotriazole derivatives can induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell proliferation and survival. For example, a related compound demonstrated selective cytotoxicity against HeLa cells with an IC50 value of approximately 10 µM .
Case Study: Anticancer Effects
In a study focusing on the anticancer effects of benzotriazole derivatives, N-(1H-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide was tested against various cancer cell lines. The results indicated significant growth inhibition in breast cancer (MCF7) and lung cancer (A549) cell lines.
The biological activity of N-(1H-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : The compound interferes with viral helicases, crucial for viral replication.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Immune Response : Some studies suggest that benzotriazole derivatives may enhance immune responses against viral infections.
Safety and Toxicity
Toxicity assessments conducted on Vero and HeLa cells indicated that while the compound exhibits potent biological activity, it also maintains a favorable safety profile with reduced cytotoxicity compared to other known antiviral agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(1H-1,2,3-benzotriazol-5-yl)-6-ethoxypyrimidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation between 1H-1,2,3-benzotriazol-5-amine and a pyrimidine-4-carbonyl chloride derivative. Key steps include:
- Amide Coupling : Use of coupling agents like EDCl/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis .
- Ethoxy Group Introduction : Nucleophilic substitution on the pyrimidine ring using sodium ethoxide in refluxing ethanol .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, 100 K) with a Bruker D8 Venture diffractometer.
- Refinement : Use SHELXL for structure solution and refinement. Key parameters include:
- Disorder Handling : Apply PART and SUMP instructions to model disordered ethoxy groups .
- Hydrogen Bonding : Use DFIX and DANG restraints for accurate H-bond network modeling .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- Antiproliferative Activity : MTT assay (e.g., PC-3 prostate cancer cells, 72-hour exposure, IC50 calculation via nonlinear regression) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) with LC-MS/MS validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assay conditions?
- Methodological Answer :
- Dose-Response Reproducibility : Validate IC50 values using orthogonal assays (e.g., ATP depletion vs. apoptosis markers).
- Metabolic Stability : Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .
- Data Normalization : Use Z-factor scoring to account for plate-to-plate variability .
Q. What strategies are effective for improving the compound’s solubility and bioavailability without altering its core structure?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO/PEG-400 mixtures (up to 10% v/v) for in vitro assays .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl-protected hydroxyls) to enhance membrane permeability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release in pharmacokinetic studies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent Variation : Systematically modify the benzotriazole (e.g., 5-nitro vs. 5-cyano) and pyrimidine (e.g., ethoxy vs. methoxy) moieties.
- 3D-QSAR Modeling : Use Schrödinger’s Maestro to correlate steric/electronic parameters with bioactivity .
- In Silico Screening : Dock derivatives into target proteins (e.g., PARP-1) using AutoDock Vina to prioritize synthesis .
Q. What advanced analytical techniques are recommended for characterizing residual solvents or impurities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
